
Atuveciclib S-Enantiomer
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atuveciclib S-Enantiomer involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the benzyl sulfoximine group, which is crucial for the compound’s activity . The reaction conditions typically involve the use of organic solvents, such as dimethyl sulfoxide (DMSO), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as those used in laboratory settings but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents . The final product is purified using techniques such as crystallization and chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Atuveciclib S-Enantiomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding sulfide.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzyl sulfoximine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can be further analyzed and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Scientific Research Applications
Pharmacological Properties
Selectivity and Potency:
- Atuveciclib exhibits a high selectivity for CDK9 over other kinases. In biochemical assays, it has demonstrated an IC50 value of approximately 16 nM against CDK9/CycT1, with a selectivity ratio exceeding 100 compared to CDK2 .
- The compound has shown significant antiproliferative activity against various cancer cell lines, including A2780 and MOLM-13, with IC50 values around 310 nM .
In Vivo Efficacy:
- In preclinical studies using xenograft models of acute myeloid leukemia (AML), Atuveciclib demonstrated efficacy with marked tumor growth inhibition. It was administered orally and showed a favorable safety profile with manageable side effects .
Clinical Applications
Atuveciclib has progressed into clinical trials for patients with advanced cancers. Notably:
- Phase 1 Trials: The compound was evaluated for safety, tolerability, pharmacokinetics (PK), and preliminary antitumor activity in patients with advanced malignancies. Neutropenia was identified as the most common adverse effect due to on-target inhibition of Mcl-1 in neutrophils .
- Dosing Regimens: The compound has been tested with various dosing schedules, including once daily and intermittent dosing strategies to optimize therapeutic outcomes while minimizing side effects .
Case Studies
Case Study 1: AML Treatment
In a clinical trial involving patients with acute myeloid leukemia (NCT01938638), Atuveciclib was administered at varying doses to evaluate its effectiveness. The results indicated that patients experienced significant tumor reduction, although some developed neutropenia as a dose-limiting toxicity.
Case Study 2: Solid Tumors
Another trial focused on solid tumors assessed the pharmacokinetic profile of Atuveciclib. It was found that the drug had low blood clearance and moderate distribution volume, which contributed to its therapeutic effectiveness in solid tumor models .
Mechanism of Action
Atuveciclib S-Enantiomer exerts its effects by selectively inhibiting cyclin-dependent kinase 9, a key regulator of transcriptional elongation. . This phosphorylation is essential for the transition from transcription initiation to elongation. By inhibiting cyclin-dependent kinase 9, this compound disrupts this process, leading to the downregulation of transcription and the suppression of gene expression .
Comparison with Similar Compounds
Similar Compounds
Enitociclib: Another selective cyclin-dependent kinase 9 inhibitor that has shown promising results in preclinical models of MYC-driven lymphomas.
Uniqueness
Atuveciclib S-Enantiomer is unique in its high selectivity and potency for cyclin-dependent kinase 9. Its benzyl sulfoximine group is a distinctive structural feature that contributes to its activity and selectivity . Additionally, this compound has demonstrated excellent pharmacokinetic properties and tolerability in preclinical studies, making it a promising candidate for further development .
Biological Activity
Atuveciclib S-enantiomer (BAY-1143572 S-enantiomer) is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator in the transcriptional control of oncogenes. This compound has emerged as a significant candidate in cancer therapy due to its ability to inhibit the positive transcription elongation factor b (PTEFb) complex, which includes CDK9 and cyclin T1. The following sections detail its biological activity, mechanisms, pharmacokinetics, and clinical implications.
Atuveciclib selectively inhibits CDK9, which is crucial for the regulation of RNA polymerase II and the transcription of genes involved in cell proliferation and survival. By inhibiting CDK9, Atuveciclib disrupts the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, leading to decreased expression of anti-apoptotic proteins such as Mcl-1 and c-MYC, which are often overexpressed in various cancers .
In Vitro Activity
The biological activity of Atuveciclib has been characterized through various in vitro studies:
- IC50 Values :
These values indicate a strong potency against CDK9, suggesting that Atuveciclib can effectively inhibit cancer cell growth.
In Vivo Efficacy
In vivo studies have demonstrated significant antitumor activity in xenograft models:
- Xenograft Studies :
- In MOLM-13 xenograft mouse models, daily dosing at 6.25 mg/kg resulted in a treatment-to-control (T/C) ratio of 0.64, while higher doses (12.5 mg/kg) yielded a T/C ratio of 0.49 (p<0.001) .
- Dosing schedules of three days on and two days off at higher doses (25 mg/kg) showed even stronger antitumor effects with T/C ratios dropping to 0.20 (p<0.001) .
Pharmacokinetics
Pharmacokinetic evaluation reveals critical insights into the drug's behavior in biological systems:
- Blood Clearance : Low blood clearance rate at 1.1 L/h/kg.
- Volume of Distribution : Moderate to high volume at 1.0 L/kg.
- Half-Life : Short half-life of approximately 0.6 hours .
These pharmacokinetic properties suggest that while Atuveciclib is effective, its rapid clearance necessitates careful dosing strategies to maintain therapeutic levels.
Clinical Trials and Safety Profile
Atuveciclib has entered clinical trials for advanced cancers, including leukemia. A phase I study focused on safety, tolerability, pharmacokinetics, maximum tolerated dose (MTD), and preliminary antitumor activity:
- Adverse Events : Neutropenia was the most prominent adverse effect observed, likely due to on-target inhibition of MCL-1 in circulating white blood cells .
Summary Table of Biological Activity
Parameter | Value |
---|---|
IC50 (CDK9/CycT1) | 16 nM |
IC50 (MOLM-13) | 310 nM |
IC50 (A2780) | 380 nM |
In Vivo T/C Ratio (6.25 mg/kg) | 0.64 |
In Vivo T/C Ratio (12.5 mg/kg) | 0.49 |
Blood Clearance | 1.1 L/h/kg |
Volume of Distribution | 1.0 L/kg |
Half-Life | ~0.6 hours |
Properties
IUPAC Name |
4-(4-fluoro-2-methoxyphenyl)-N-[3-[(methylsulfonimidoyl)methyl]phenyl]-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2S/c1-26-16-9-13(19)6-7-15(16)17-21-11-22-18(24-17)23-14-5-3-4-12(8-14)10-27(2,20)25/h3-9,11,20H,10H2,1-2H3,(H,21,22,23,24)/t27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWKGTGIJRCOOM-MHZLTWQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)CS(=N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C[S@@](=N)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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